10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological potential . This particular compound features a unique structure that combines a quinoxaline core with a piperazine moiety, making it a subject of interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step procedures. One common method includes the condensation of appropriate benzyl and piperazine derivatives with a quinoxaline precursor under controlled conditions . The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives .
Scientific Research Applications
10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Pyridazine: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Piperazine: A common moiety in many biologically active compounds.
Uniqueness
10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific combination of a quinoxaline core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N6 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
10-benzyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C22H24N6/c1-26-11-13-27(14-12-26)21-15-19-22(25-24-21)28(16-17-7-3-2-4-8-17)20-10-6-5-9-18(20)23-19/h2-10,15,23H,11-14,16H2,1H3 |
InChI Key |
PILRAFDSXLZALX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.